molecular formula C17H11BrFN5O3 B2368121 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396859-06-5

1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2368121
CAS No.: 1396859-06-5
M. Wt: 432.209
InChI Key: BVKZAPNRVSMXCZ-UHFFFAOYSA-N
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Description

1-((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a high-value chemical reagent designed for pharmaceutical and life science research. This complex molecule features a 1,2,4-oxadiazole moiety, an aromatic heterocycle known for its utility in drug discovery as a bioisostere for esters and amides, which can enhance metabolic stability and binding affinity in lead compounds . The incorporation of both a 3-bromo-4-fluorophenyl group and a second 3-methyl-1,2,4-oxadiazole ring linked through a pyridin-2-one scaffold suggests potential for multi-target engagement or as a key intermediate in synthesizing more complex molecular architectures. Compounds with 1,2,4-oxadiazole cores have demonstrated significant biological activities and are frequently investigated in the development of therapeutics for metabolic diseases and other conditions. The bromo and fluoro substituents serve as handles for further synthetic elaboration via cross-coupling reactions, making this reagent a versatile building block in medicinal chemistry campaigns. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFN5O3/c1-9-20-16(27-22-9)11-3-2-6-24(17(11)25)8-14-21-15(23-26-14)10-4-5-13(19)12(18)7-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKZAPNRVSMXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is C12H9BrFN5O4C_{12}H_{9}BrFN_{5}O_{4}, with a molecular weight of approximately 386.13 g/mol. The presence of bromine and fluorine in its structure suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds within this class have shown efficacy against various cancer cell lines. For instance:

  • In vitro studies demonstrated that certain oxadiazole derivatives exhibit moderate to high antiproliferative activity against a panel of cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) .
CompoundCell Line% InhibitionIC50 (µM)
Compound 1MCF790.47%0.24
Compound 2A54984.32%0.96
Compound 3HT2981.58%0.42

The mechanisms through which oxadiazole derivatives exert their anticancer effects include:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit key kinases such as EGFR and Src, which are critical in cancer cell proliferation and survival .
  • Induction of Apoptosis : Certain compounds have demonstrated the ability to induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .

Other Biological Activities

Apart from anticancer properties, oxadiazole derivatives have exhibited a range of biological activities:

  • Antimicrobial Activity : Studies indicate that these compounds possess antibacterial and antifungal properties, making them candidates for treating infections .
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activities by inhibiting cyclooxygenases (COX) enzymes .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a specific oxadiazole derivative on human lung adenocarcinoma cells (A549). The compound was found to significantly reduce cell viability at concentrations as low as 105M10^{-5}M, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of various oxadiazole derivatives revealed that modifications to the phenyl group significantly enhanced anticancer activity. For example, introducing different halogens improved binding affinity to target kinases .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound under discussion has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action: The compound's structure allows it to interact with DNA and inhibit tumor growth. Molecular docking studies suggest that it may bind effectively to key proteins involved in cancer cell proliferation.
  • Case Study: A study involving similar oxadiazole derivatives demonstrated their ability to induce apoptosis in glioblastoma cells (LN229) through DNA damage mechanisms. The compounds were screened using cytotoxic assays which indicated promising results against cancer cell lines .

Anti-Diabetic Properties

In addition to its anti-cancer potential, the compound has been evaluated for anti-diabetic effects:

  • In Vivo Studies: Research involving genetically modified Drosophila melanogaster models showed that certain oxadiazole derivatives significantly reduced glucose levels, indicating their potential as anti-diabetic agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of Oxadiazoles: The initial step involves the reaction of hydrazides with various aldehydes to form oxadiazole rings.
  • Pyridinone Formation: Subsequent reactions lead to the formation of the pyridinone structure, incorporating the oxadiazole moieties.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Comparative Analysis of Related Compounds

Compound NameStructureKey ActivityReference
1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl}StructureAnti-cancer
5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazoleStructureAntimicrobial
3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-oneStructureCytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Compound A : 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1)
  • Core : Phthalazin-1-one instead of pyridin-2-one.
  • Substituents : Lacks the 4-fluoro and methyl-oxadiazole groups.
  • Implications: The phthalazinone core may alter binding affinity due to increased aromatic surface area, while the absence of fluorine reduces electronegativity .
Compound B : 3-[1-(3-Bromophenyl)-1H-pyrazol-5-yl]-1-(pyridin-4-yl)pyridazin-4(1H)-one
  • Core : Pyridazin-4-one with a pyrazole substituent.
  • Substituents: Pyridin-4-yl group replaces the oxadiazole-methyl-pyridinone system.
  • Implications: The pyridazinone core and pyrazole moiety may confer distinct hydrogen-bonding patterns compared to the target compound .

Substituent Modifications

Compound C : 3-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
  • Substituents : Replaces oxadiazoles with a triazole-thione and trifluoromethylbenzyl group.
Compound D : 1-(4-Chlorophenyl)-3-[1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone
  • Substituents : Chlorophenyl and trifluoromethyl-pyridinyl groups.
  • Implications : Dual halogenation may improve target binding but introduce steric hindrance .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Pyridin-2-one 3-Bromo-4-fluorophenyl, 3-methyl-oxadiazole Kinase inhibition, antimicrobial
Compound A Phthalazin-1-one 3-Bromophenyl, phenyl Enzyme inhibition
Compound B Pyridazin-4-one 3-Bromophenyl-pyrazole, pyridin-4-yl Anticancer, antiviral
Compound C Pyridin-2-one Triazole-thione, trifluoromethylbenzyl Antifungal, anti-inflammatory
Compound D Pyridazin-4-one Chlorophenyl, trifluoromethyl-pyridinyl Kinase/protease inhibition

Key Findings from Comparative Analysis

Electronic Effects: The 3-bromo-4-fluorophenyl group in the target compound offers stronger halogen bonding than non-fluorinated analogs (e.g., Compound A) . The 3-methyl-oxadiazole group provides moderate steric bulk compared to trifluoromethyl (Compound C) or chlorophenyl (Compound D) substituents, balancing solubility and metabolic stability .

Bioactivity Trends: Pyridin-2-one derivatives (Target Compound, Compound C) are associated with antimicrobial and kinase-inhibitory activities, while pyridazinones (Compound B, D) are linked to anticancer applications .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Suzuki coupling for the bromo-fluorophenyl group and cyclocondensation for oxadiazole formation, similar to methods in and .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to this compound involves disconnecting the molecule into three primary fragments:

  • Pyridin-2(1H)-one core with pre-installed methylene and oxadiazole attachment points.
  • 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl side chain.
  • 3-Methyl-1,2,4-oxadiazol-5-yl substituent.

Critical disconnections focus on the oxadiazole rings, which are typically synthesized via cyclization reactions between amidoximes and acylating agents or through 1,3-dipolar cycloadditions.

Synthesis of the 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl Fragment

Formation of the 1,2,4-Oxadiazole Ring

The 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole ring is synthesized via cyclization of 3-bromo-4-fluorobenzamidoxime with a methylene-linked carboxylic acid derivative.

Conventional Method
  • Synthesis of 3-bromo-4-fluorobenzamidoxime :

    • 3-Bromo-4-fluorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime.
    • Reaction Conditions : Ethanol, 80°C, 12 hours, 85% yield.
  • Cyclization with Chloroacetyl Chloride :

    • The amidoxime reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
    • Reaction Conditions : DCM, 0°C → room temperature, 6 hours, 78% yield.
Microwave-Assisted Green Synthesis
  • Procedure : The amidoxime and chloroacetic acid are irradiated under solvent-free conditions at 150 W for 10 minutes using a microwave synthesizer.
  • Advantages : 90% yield, reduced reaction time (10 minutes vs. 6 hours), elimination of solvent waste.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Method Microwave Method
Reaction Time 6 hours 10 minutes
Yield 78% 90%
Solvent DCM Solvent-free
Energy Consumption High Low

Synthesis of the 3-Methyl-1,2,4-oxadiazol-5-yl Fragment

Amidoxime Preparation

  • Acetamidoxime Synthesis : Acetonitrile reacts with hydroxylamine hydrochloride in methanol under reflux (70°C, 8 hours, 88% yield).

Cyclization with Trifluoroacetic Anhydride (TFAA)

  • Procedure : Acetamidoxime and TFAA undergo cyclization in acetonitrile at 0°C, followed by gradual warming to room temperature.
  • Reaction Conditions : 4 hours, 82% yield.

Solvent-Free Mechanochemical Approach

  • Grinding Method : Acetamidoxime and TFAA are ground in a mortar with catalytic iodine (5 mol%) for 15 minutes.
  • Yield : 89%, no solvent required.

Functionalization of the Pyridin-2(1H)-one Core

Introduction of the Methylene-Oxadiazole Side Chain

  • Nucleophilic Substitution :
    • Pyridin-2(1H)-one is treated with NaH in DMF to deprotonate the hydroxyl group, followed by reaction with bromomethyl-oxadiazole derivative.
    • Conditions : DMF, 60°C, 8 hours, 70% yield.

Suzuki-Miyaura Coupling for Oxadiazole Attachment

  • Palladium-Catalyzed Coupling :
    • The 3-position of pyridin-2(1H)-one is functionalized with a boronic ester-containing oxadiazole using Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture.
    • Conditions : 100°C, 12 hours, 65% yield.

Final Assembly and Optimization

Sequential Oxadiazole Coupling

  • Step 1 : Attach the 3-methyl-1,2,4-oxadiazol-5-yl group via Suzuki coupling.
  • Step 2 : Introduce the 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl fragment via nucleophilic substitution.

Green Chemistry Modifications

  • Ultrasound-Assisted Cyclization :
    • Ultrasound irradiation (40 kHz) reduces reaction time for oxadiazole formation from 8 hours to 45 minutes, improving yield to 85%.
  • Catalyst Recycling :
    • Cerium ammonium nitrate (CAN) used in grinding methods is recoverable for up to five cycles without significant loss in activity.

Table 2: Key Reaction Parameters for Final Assembly

Step Method Catalyst Solvent Temperature Yield
1 Suzuki Coupling Pd(PPh₃)₄ Toluene/H₂O 100°C 65%
2 Nucleophilic Substitution NaH DMF 60°C 70%
2* Microwave-Assisted None Solvent-free 150 W 88%

Challenges and Mitigation Strategies

  • Regioselectivity in Oxadiazole Formation :
    • Use of bulky directing groups (e.g., 3-bromo-4-fluorophenyl) ensures correct regiochemistry during cyclization.
  • Functional Group Compatibility :
    • Protecting groups (e.g., tert-butoxycarbonyl, Boc) are employed during Suzuki coupling to prevent undesired side reactions.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one?

Methodological Answer:

  • Stepwise Cyclocondensation : Synthesize the 1,2,4-oxadiazole rings separately before coupling to the pyridinone core. For example, prepare the 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole precursor via cyclocondensation of amidoximes with activated carboxylic acid derivatives under reflux in anhydrous DMF .
  • Reaction Optimization : Control temperature (80–110°C) and pH (neutral to slightly acidic) to minimize side reactions. Use thin-layer chromatography (TLC) to monitor intermediate formation .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the final compound with >95% purity .

Advanced: How can regioselectivity challenges in the formation of the 1,2,4-oxadiazole and pyridinone moieties be addressed?

Methodological Answer:

  • Catalytic Systems : Use Lewis acids like ZnCl₂ or Cu(OAc)₂ to direct cyclization toward the desired oxadiazole isomer. For pyridinone formation, employ Pd-catalyzed cross-coupling to ensure correct substitution patterns .
  • Reaction Monitoring : Track regioselectivity via ¹H NMR (e.g., diagnostic peaks for oxadiazole protons at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .
  • Computational Modeling : Perform DFT calculations to predict thermodynamic stability of regioisomers and adjust substituent electronic profiles (e.g., electron-withdrawing groups on phenyl rings) to favor desired pathways .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹³C NMR to verify oxadiazole C-O-C linkages (peaks at 165–170 ppm) and ¹H NMR to confirm pyridinone NH proton (δ 12.5–13.0 ppm, exchangeable with D₂O) .
  • Mass Spectrometry : Employ HRMS (ESI+) to validate the molecular ion ([M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced: How can X-ray crystallography and DFT studies elucidate electronic properties relevant to biological activity?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze bond lengths and angles to identify electron-deficient regions (e.g., oxadiazole rings) that may interact with biological targets .
  • DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Correlate HOMO-LUMO gaps (e.g., ~4.5 eV for oxadiazoles) with redox activity in enzyme inhibition assays .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ determination) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize data to untreated controls and validate with annexin V/PI staining for apoptosis .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

  • Analog Synthesis : Replace bromine/fluorine substituents with other halogens or methoxy groups. Assess steric/electronic effects on target binding via molecular docking (e.g., AutoDock Vina) .
  • Pharmacophore Modeling : Identify critical motifs (e.g., oxadiazole as a hydrogen bond acceptor) using software like Schrödinger’s Phase. Validate with alanine scanning mutagenesis in enzyme assays .

Basic: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium acetate to generate water-soluble salts. Confirm stability via pH-solubility profiling .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v HP-β-CD) to enhance solubility. Characterize by dynamic light scattering (DLS) for particle size <200 nm .

Advanced: How can metabolic stability be assessed during preclinical development?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) using the substrate depletion method .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using luminescent assays (e.g., Promega P450-Glo™). Apply Ki values to predict drug-drug interaction risks .

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